

A Technical Guide to 2-Methoxypropanal: Commercial Availability, Suppliers, and Synthetic Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2-Methoxypropanal*

Cat. No.: *B1605373*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methoxypropanal, a chiral aldehyde, is a valuable building block in organic synthesis, particularly in the construction of complex molecular architectures relevant to pharmaceutical and agrochemical research. This technical guide provides an in-depth overview of the commercial availability of **2-Methoxypropanal**, a summary of known suppliers, and a detailed exploration of its potential synthetic applications. The guide includes a representative experimental protocol for a key reaction involving analogous aldehydes and visual diagrams of relevant reaction pathways to aid in research and development.

Commercial Availability and Suppliers

2-Methoxypropanal is available from a number of chemical suppliers, though it is primarily intended for research and development purposes.^{[1][2]} The product has achieved commercial mass production, indicating its accessibility for larger-scale synthetic needs.^[3] Prospective buyers should note that pricing and detailed product specifications are often provided upon request.

Below is a summary of known suppliers for **2-Methoxypropanal** and related compounds. Purity levels and available quantities may vary.

Supplier	Product Name	CAS Number	Purity	Additional Notes
Biosynth	2-Methoxypropanal	6142-38-7	High-quality reference standard	Available for pharmaceutical testing. Pricing and delivery times available upon inquiry. [1]
LookChem	2-Methoxypropanal	6142-38-7	97% (from raw suppliers)	Lists multiple raw suppliers and indicates commercial mass production. [3]
CymitQuimica	2-Methoxypropanal	6142-38-7	85% Min	Distributed for Biosynth; intended for lab use only. [2]
Fisher Scientific	(S)-(+)-2-Methoxypropanol	116422-39-0	97%	A related chiral building block.
CPAChem	2-Methoxypropanol	1589-47-5	Certified Reference Material	High-purity standard for analytical applications. [4]
HPC Standards	2-Methoxy-1-propanol	1589-47-5	Laboratory chemical	Available in 100mg quantities. [5]

Physicochemical Properties

A summary of key physicochemical data for **2-Methoxypropanal** is provided below.

Property	Value
Molecular Formula	C4H8O2
Molecular Weight	88.11 g/mol
CAS Number	6142-38-7
Boiling Point	64.7 °C at 760 mmHg ^[3]
Density	0.893 g/cm ³ ^[3]
SMILES	CC(C=O)OC

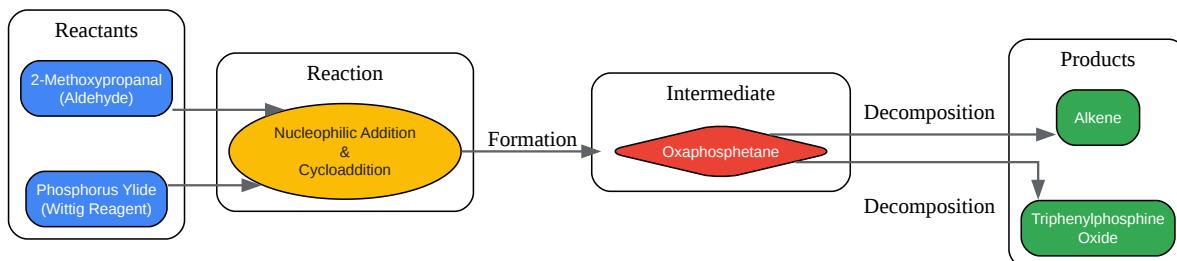
Synthetic Applications and Experimental Protocols

2-Methoxypropanal's aldehyde functionality makes it a versatile reagent in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions that are fundamental to organic synthesis. Its utility is particularly notable in the construction of complex heterocyclic and acyclic structures.

The Wittig Reaction: Alkene Synthesis

The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from aldehydes or ketones.^{[6][7][8]} The reaction involves the treatment of the carbonyl compound with a phosphorus ylide (a Wittig reagent), leading to the formation of an alkene and triphenylphosphine oxide.^{[6][7]} The high stability of the triphenylphosphine oxide byproduct is a key driving force for this reaction.^[7]

While a specific protocol for **2-Methoxypropanal** in a Wittig reaction is not readily available in the literature, a general procedure for a solvent-free Wittig reaction with an aldehyde is presented below as a representative example.^[9]


Representative Experimental Protocol: Solvent-Free Wittig Reaction

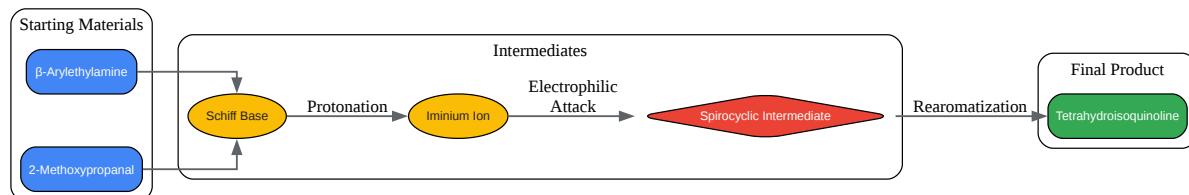
- Materials:
 - Aldehyde (e.g., benzaldehyde as a model)
 - Phosphorane reagent (Wittig reagent)

- Hexanes
- 5 mL conical reaction vial
- Spin vane
- Hot plate with stirring capability
- Procedure:
 - To a clean, tared 5 mL conical reaction vial, add approximately 60 mg of the aldehyde and record the precise mass.
 - Based on the mass of the aldehyde, calculate the required mass of the phosphorane reagent.
 - Add a spin vane to the conical vial and begin stirring.
 - Add the solid phosphorane reagent to the stirring aldehyde in the conical vial.
 - Stir the mixture at room temperature for 15 minutes. Periodically scrape any solids from the vial walls into the mixture.
 - After 15 minutes, add hexanes to bring the total volume to 3 mL and stir rapidly to extract the product.
 - Prepare a filtering pipet with a small cotton plug and filter the solution to remove solid byproducts.
 - Transfer the filtered solution to a clean, tared vial.
 - Heat the vial on a hot plate at 90-100 °C with stirring to evaporate the hexanes (approximately 20 minutes).
 - Allow the vial to cool, remove the spin vane, and weigh the vial containing the product to determine the yield.

- Characterize the product using appropriate analytical methods (e.g., IR spectroscopy, NMR spectroscopy).[9]

Logical Workflow for the Wittig Reaction

[Click to download full resolution via product page](#)


Caption: A generalized workflow for the Wittig reaction, illustrating the key stages from reactants to products.

The Pictet-Spengler Reaction: Tetrahydroisoquinoline Synthesis

The Pictet-Spengler reaction is a condensation reaction between a β -arylethylamine and an aldehyde or ketone, followed by ring closure to form a tetrahydroisoquinoline.[10][11] This reaction is of significant importance in the synthesis of alkaloids and other pharmacologically active compounds.[12][13] The reaction is typically catalyzed by acid and can be influenced by the electronic nature of the substituents on the aromatic ring of the β -arylethylamine.[11]

Given the electrophilic nature of the iminium ion intermediate, **2-Methoxypropanal** can serve as a suitable aldehyde component in this reaction.

General Mechanism of the Pictet-Spengler Reaction

[Click to download full resolution via product page](#)

Caption: The reaction mechanism of the Pictet-Spengler synthesis, a key method for producing tetrahydroisoquinoline scaffolds.

Conclusion

2-Methoxypropanal is a commercially available chiral building block with significant potential for applications in synthetic organic chemistry, particularly for researchers in drug discovery and development. While detailed experimental protocols for this specific reagent are not extensively published, its utility can be inferred from established methodologies for analogous aldehydes in key transformations such as the Wittig and Pictet-Spengler reactions. The information provided in this guide serves as a foundational resource for sourcing **2-Methoxypropanal** and exploring its integration into synthetic research programs. Researchers are encouraged to contact the listed suppliers for the most current product specifications and availability.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Methoxypropanal | 6142-38-7 | GAA14238 | Biosynth [biosynth.com]

- 2. 2-Methoxypropanal | CymitQuimica [cymitquimica.com]
- 3. 2-Methoxypropanal | lookchem [lookchem.com]
- 4. 2-Methoxypropanol CAS:1589-47-5 EC:216-455-5 [cpachem.com]
- 5. hpc-standards.com [hpc-standards.com]
- 6. Wittig reaction - Wikipedia [en.wikipedia.org]
- 7. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. community.wvu.edu [community.wvu.edu]
- 10. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 11. jk-sci.com [jk-sci.com]
- 12. mdpi.com [mdpi.com]
- 13. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β -Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Technical Guide to 2-Methoxypropanal: Commercial Availability, Suppliers, and Synthetic Applications]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1605373#commercial-availability-and-suppliers-of-2-methoxypropanal>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com